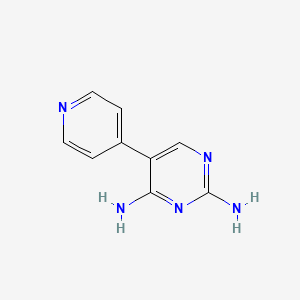![molecular formula C31H46N2O4 B14337039 N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide CAS No. 110011-34-2](/img/structure/B14337039.png)
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a hexyldecanoyl amide linkage. Its molecular formula is C28H41NO4, and it is known for its potential use in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide typically involves a multi-step process. The initial step often includes the preparation of the 2,5-dimethoxyphenylamine, which is then reacted with 4-aminobenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with 2-hexyldecanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- 2-Amino-N-(2,5-dimethoxyphenyl)benzamide
- N-(2,5-Dimethoxyphenyl)hexanamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide is unique due to its specific hexyldecanoyl amide linkage, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and may contribute to its unique biological activities and applications.
Properties
CAS No. |
110011-34-2 |
|---|---|
Molecular Formula |
C31H46N2O4 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2-hexyldecanoylamino)benzamide |
InChI |
InChI=1S/C31H46N2O4/c1-5-7-9-11-12-14-16-24(15-13-10-8-6-2)30(34)32-26-19-17-25(18-20-26)31(35)33-28-23-27(36-3)21-22-29(28)37-4/h17-24H,5-16H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
HNAZMSAELAEXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


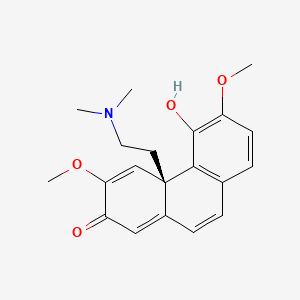

![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
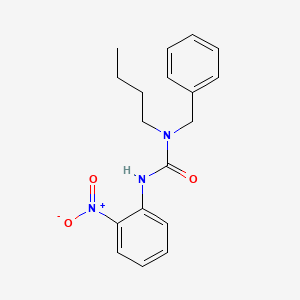
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)

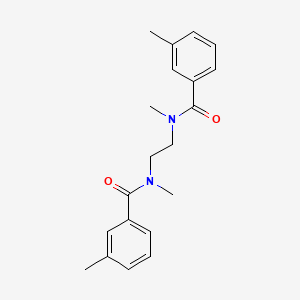
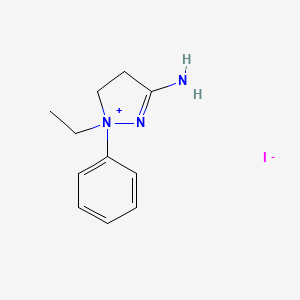



![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
